(-)-Asparagine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,4-diamino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXYFEDJOCDNAF-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Record name | asparagine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Asparagine | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28088-48-4 | |
| Record name | L-Asparagine, homopolymer | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID10883220 | |
| Record name | L-Asparagine | |
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Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS], Solid | |
| Record name | Asparagine | |
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Solubility |
Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies, In water, 2.94X10+4 mg/L at 25 °C, 29.4 mg/mL | |
| Record name | Asparagine | |
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Density |
1.543 g/cu cm at 15/4 °C | |
| Record name | ASPARAGINE | |
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Vapor Pressure |
0.00000005 [mmHg] | |
| Record name | Asparagine | |
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Color/Form |
Orthorhombic bisphenoidal crystals | |
CAS No. |
70-47-3, 5794-13-8 | |
| Record name | (-)-Asparagine | |
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| Record name | ASPARAGINE (L) HYDRATE | |
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| Record name | ASPARAGINE | |
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Melting Point |
234-235 °C, 234 - 235 °C | |
| Record name | Asparagine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |
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| Record name | L-Asparagine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
L Asparagine Metabolism and Biosynthesis
Asparagine Synthetase (ASNS) Activity and Regulation
Asparagine synthetase (ASNS) is the sole enzyme responsible for the de novo synthesis of L-asparagine in mammalian cells. nih.gov Its activity is tightly regulated in response to cellular needs and stress conditions. nih.govnih.gov
Role of ASNS in de novo L-Asparagine Synthesis from Aspartate and Glutamine
ASNS catalyzes the synthesis of L-asparagine from L-aspartate and L-glutamine in an ATP-dependent reaction. nih.govnih.govnih.gov This process involves the transfer of the amide group from glutamine to the β-carboxyl group of aspartate. nih.govwikipedia.org The reaction also produces L-glutamate, AMP, and pyrophosphate. nih.govnih.gov
The de novo synthesis pathway is particularly important when extracellular asparagine levels are low. embopress.org While aspartate can be synthesized from oxaloacetate and glutamate (B1630785), glutamine serves as the primary nitrogen donor for asparagine synthesis via ASNS. frontiersin.orgresearchgate.net
ATP-Dependent Reaction Mechanism of ASNS
L-Aspartate + L-Glutamine + ATP → L-Asparagine + L-Glutamate + AMP + Pyrophosphate nih.govnih.govnih.gov
Human ASNS is classified as a class II or N-terminal nucleophile glutamine amidotransferase, where glutamine hydrolysis occurs in the N-terminal domain. nih.govresearchgate.net
Transcriptional Regulation of ASNS
The expression of the ASNS gene is highly regulated at the transcriptional level, particularly in response to cellular stress conditions such as amino acid deprivation and endoplasmic reticulum (ER) stress. nih.govnih.govatlasgeneticsoncology.orgfrontiersin.org The human ASNS gene is located on chromosome 7. nih.govnih.govatlasgeneticsoncology.org
Key regulatory elements within the ASNS promoter include the C/EBP-ATF response element (CARE). nih.govatlasgeneticsoncology.orgphysiology.org Cellular stress activates specific signaling pathways, notably the Amino Acid Response (AAR) and the Unfolded Protein Response (UPR). nih.govnih.govfrontiersin.orgphysiology.org Both pathways converge to increase the translation of activating transcription factor 4 (ATF4). nih.govnih.govphysiology.org ATF4 then binds to the CARE site in the ASNS promoter, inducing ASNS transcription and subsequently increasing ASNS protein levels. nih.govnih.govatlasgeneticsoncology.orgphysiology.org
Other transcription factors, such as ATF2, ATF3, ATF5, and ATF6, can also increase ASNS transcription by binding to nutrient sensing response elements (NSRE-1 and NSRE-2) within the promoter. atlasgeneticsoncology.org Negative feedback regulation of ATF4-dependent transcription involves proteins like TRB3, while C/EBP-beta and DDIT3/CHOP act as negative regulators of ASNS transcription. atlasgeneticsoncology.org Mutant p53 has been reported to transactivate ASNS, while wild-type p53 inhibits its transcriptional activation. atlasgeneticsoncology.org
Correlation between ASNS Expression and Cellular States
ASNS expression levels correlate with various cellular states and play a significant role in adaptation to stress. Elevated ASNS expression is a key mechanism by which cells can survive under conditions of limited amino acid availability or ER stress by maintaining asparagine synthesis. nih.govnih.govembopress.org
In the context of cancer, the correlation between ASNS expression and cellular states is particularly notable. Many acute lymphoblastic leukemia (ALL) cells exhibit low basal ASNS expression, making them dependent on extracellular asparagine and sensitive to asparaginase (B612624) treatment. nih.govnih.govbiotech-asia.orgnih.govnih.gov Conversely, elevated ASNS expression is frequently observed in asparaginase-resistant leukemia cells and may contribute to resistance in certain solid tumors. nih.govnih.govbiotech-asia.orgnih.govfrontiersin.orgdovepress.com Increased ASNS expression has also been linked to tumor cell proliferation, chemoresistance, and metastatic behavior in some cancer types. nih.govnih.govfrontiersin.orgfrontiersin.org
Research findings highlight the importance of ASNS in enabling tumor cell survival and growth under nutrient-deprived or hypoxic conditions, often mediated by the activation of the GCN2-eIF2-ATF4 pathway. nih.govnih.govphysiology.org Studies have shown that ASNS knockdown can reduce survival and proliferation of certain cancer cells under amino acid limitation. nih.govnih.gov
ASNS expression has also been correlated with specific cellular processes beyond amino acid synthesis. For instance, ASNS expression has been identified as a marker correlated with cardiomyocyte dedifferentiation, a process relevant to heart regeneration. ahajournals.org
L-Asparagine Catabolism Pathways
L-Asparagine can be catabolized through enzymatic pathways, primarily involving its deamidation.
Canonical Deamidation Pathway via Asparaginase (ASNase)
The primary pathway for L-asparagine catabolism is its hydrolysis through the enzyme asparaginase (ASNase), also known as L-asparagine amidohydrolase. biotech-asia.orgnih.govbohrium.com This enzyme catalyzes the deamidation of L-asparagine, breaking it down into L-aspartate and ammonia (B1221849). biotech-asia.orgnih.govnih.govbohrium.com
The reaction catalyzed by ASNase is essentially the reverse of the amidation step in ASNS-mediated synthesis, although it does not involve ATP. The reaction is:
L-Asparagine + H₂O → L-Aspartate + Ammonia biotech-asia.orgnih.gov
ASNase is of significant clinical interest, particularly in the treatment of acute lymphoblastic leukemia (ALL). biotech-asia.orgnih.govnih.govbohrium.com ALL cells often have low ASNS expression and rely on extracellular asparagine. nih.govnih.govbiotech-asia.orgnih.govnih.gov ASNase administration depletes circulating asparagine, thereby starving the leukemia cells and inhibiting protein synthesis, leading to apoptosis. nih.govbiotech-asia.orgnih.gov
While the canonical pathway involves direct deamidation, other pathways for asparagine metabolism exist, such as the asparaginase II pathway observed in some organisms, which involves transamination followed by ω-amidase activity. nih.gov However, the direct deamidation by ASNase is the primary catabolic route discussed in the context of mammalian asparagine metabolism and its clinical relevance.
Hydrolysis of L-Asparagine to L-Aspartate and Ammonia
The hydrolysis of L-asparagine is a direct enzymatic conversion. Asparaginase facilitates the removal of the amide group from the β-carbon of asparagine, releasing it as ammonia and leaving behind the four-carbon backbone of aspartate. oup.comnih.govworthington-biochem.comreactome.org This reaction is crucial for making the nitrogen stored in the amide group available for other metabolic processes or for excretion. In plants, this pathway is important for mobilizing stored nitrogen during growth and development. oup.comoup.com In mammals, while normal cells can synthesize asparagine, some rapidly proliferating cells, such as certain cancer cells, have a limited ability to do so and are dependent on extracellular asparagine, making asparaginase a relevant therapeutic agent to deplete circulating asparagine levels. nih.govpatsnap.comtaylorandfrancis.com
Enzymatic Reaction Kinetics and Mechanisms
L-asparaginases, particularly bacterial type II enzymes, catalyze the hydrolysis of L-asparagine through a double-displacement (ping-pong) mechanism involving a covalent intermediate. vanegaslab.orgresearchgate.net The reaction is initiated by a nucleophilic attack on the carbonyl group of the amide substrate (L-asparagine). nih.govworthington-biochem.com In E. coli asparaginase II (EcAII), a threonine residue acts as the primary nucleophile. nih.govworthington-biochem.comacs.org
The mechanism involves two main steps:
Formation of an acyl-enzyme intermediate: The nucleophilic threonine attacks the carbonyl carbon of L-asparagine, leading to the release of ammonia and the formation of a covalent β-aspartyl-enzyme intermediate. nih.govworthington-biochem.comacs.org
Hydrolysis of the intermediate: A water molecule attacks the acyl-enzyme intermediate, releasing L-aspartate and regenerating the free enzyme. nih.govworthington-biochem.comacs.org
Kinetic studies have been performed on asparaginases from various sources. For example, Pseudomonas fluorescens L-asparaginase has been characterized with specific kinetic parameters. innovareacademics.in
Here is a table summarizing example kinetic parameters for L-asparaginase from Pseudomonas fluorescens:
| Parameter | Value | Unit | Temperature (°C) | pH |
| Km | 0.00451 | mM | 37 | 7 |
| Vmax | 28.57 | µM/ml/min | 37 | 7 |
Data derived from research on Pseudomonas fluorescens L-asparaginase. innovareacademics.in
The catalytic mechanism involves specific amino acid residues in the active site that facilitate substrate binding, nucleophilic attack, and stabilization of transition states and intermediates. nih.govacs.org
Asparaginase II Pathway (Transamination Pathway)
In addition to hydrolysis, L-asparagine can also be metabolized through a transamination pathway, sometimes referred to as the asparaginase II pathway. nih.govnih.govresearchgate.net This pathway involves the transfer of the amino group of asparagine to an α-keto acid, followed by the hydrolysis of the resulting product. nih.govnih.govresearchgate.net
Conversion of L-Asparagine to α-Ketosuccinamate (KSM)
The initial step of the asparaginase II pathway is the transamination of L-asparagine. nih.govnih.govresearchgate.net This reaction is catalyzed by asparagine transaminases (also known as asparagine-α-keto acid transaminases). oup.comoup.comnih.gov In this reaction, the α-amino group of L-asparagine is transferred to a suitable α-keto acid acceptor, resulting in the formation of an L-amino acid corresponding to the α-keto acid and α-ketosuccinamate (KSM). nih.govresearchgate.net
The general reaction is:
L-Asparagine + α-Keto acid ⇌ α-Ketosuccinamate + L-Amino acid nih.govresearchgate.net
Various α-keto acids can serve as amino group acceptors, including glyoxylate (B1226380), pyruvate, 4-hydroxypyruvate, and 4-hydroxy 2-oxobutyrate, leading to the formation of glycine, alanine, serine, and homoserine, respectively. oup.comoup.com
Role of Asparagine Transaminases and ω-Amidase
The transamination step is catalyzed by specific asparagine transaminases. For instance, in Arabidopsis, serine:glyoxylate aminotransferase (AGT1) has been identified as an asparagine aminotransferase. oup.comoup.comuwo.caresearchgate.net
The product of the transamination, α-ketosuccinamate (KSM), is then hydrolyzed by the enzyme ω-amidase. oup.comoup.comnih.govnih.govresearchgate.netresearchgate.netnih.govuniprot.org This enzyme catalyzes the irreversible hydrolysis of the amide group of KSM, yielding oxaloacetate and ammonia. nih.govnih.govresearchgate.netuniprot.org
The reaction catalyzed by ω-amidase is:
α-Ketosuccinamate + H₂O → Oxaloacetate + NH₄⁺ nih.govresearchgate.netuniprot.org
Thus, the net reaction of the asparaginase II pathway is:
L-Asparagine + α-Keto acid + H₂O → Oxaloacetate + L-Amino acid + NH₄⁺ nih.govresearchgate.net
ω-amidase can also hydrolyze other α-keto acid amides, such as α-ketoglutaramate (KGM), which is produced from glutamine transamination, to yield α-ketoglutarate and ammonia. nih.govnih.govuniprot.org Studies have characterized the catalytic activities of ω-amidase with different substrates. researchgate.netnih.gov
Physiological Importance and Anaplerotic Role
The asparaginase II pathway, particularly through the action of ω-amidase, serves important physiological roles. One key function is the removal of potentially toxic intermediates like α-ketosuccinamate and α-ketoglutaramate. uniprot.orguwo.ca
Furthermore, this pathway plays a significant anaplerotic role. nih.govnih.govresearchgate.net Anaplerosis refers to the process of replenishing intermediates of the tricarboxylic acid (TCA) cycle. oup.com The asparaginase II pathway directly generates oxaloacetate, a crucial four-carbon intermediate of the TCA cycle, from L-asparagine. nih.govnih.govresearchgate.net This replenishment is particularly important in cells with high metabolic activity or under conditions where TCA cycle intermediates are being drawn off for biosynthetic purposes. nih.govoup.com The irreversibility of the ω-amidase reaction contributes to the effectiveness of this pathway in channeling carbon into the TCA cycle. nih.gov
In plants, the asparaginase II pathway is important in photorespiration and nitrogen metabolism. nih.govresearchgate.netresearchgate.net In mammals, while historically less studied than the hydrolysis pathway, the asparaginase II pathway is present in tissues like rat liver and can be catalyzed by several transaminases. researchgate.net Its contribution to anaplerosis and the removal of toxic metabolites highlights its metabolic importance. nih.govresearchgate.netuniprot.org
Interconnections with Other Metabolic Pathways
L-asparagine metabolism is interconnected with several other crucial metabolic pathways. The primary hydrolysis pathway directly produces L-aspartate and ammonia. oup.comnih.govworthington-biochem.comreactome.org L-aspartate is a key amino acid involved in protein synthesis and also serves as a precursor for the synthesis of other amino acids, nucleotides, and urea (B33335). ontosight.aireactome.org Aspartate can be transaminated to oxaloacetate, further linking asparagine metabolism to the TCA cycle and gluconeogenesis. ontosight.aireactome.orgwikipedia.orglibretexts.org
Ammonia, a product of both the hydrolysis and transamination pathways, is a central component of nitrogen metabolism. oup.comnih.govworthington-biochem.comreactome.orgnih.govnih.govresearchgate.netuniprot.org It can be assimilated into glutamine via glutamine synthetase or utilized in the synthesis of other nitrogen-containing compounds. oup.comoup.com In mammals, excess ammonia is primarily detoxified and excreted through the urea cycle. libretexts.org
The asparaginase II pathway's production of oxaloacetate directly feeds into the TCA cycle, supporting cellular energy production and providing precursors for biosynthesis. nih.govnih.govresearchgate.netoup.com The α-keto acid co-substrates and the L-amino acid products of the transamination reaction represent links to the metabolism of other amino acids. oup.comoup.comnih.govresearchgate.net For example, the use of glyoxylate as an amino acceptor links asparagine transamination to glyoxylate metabolism. nih.govresearchgate.net Furthermore, ω-amidase's activity on α-ketoglutaramate connects asparagine metabolism to glutamine metabolism and the methionine salvage pathway. nih.govuwo.caresearchgate.net
The synthesis of L-asparagine itself provides a link back to aspartate and glutamine metabolism, as asparagine synthetase utilizes aspartate and glutamine (or ammonia) in an ATP-dependent reaction to form asparagine. oup.comwikipedia.orgtamu.edu
Compound Names and PubChem CIDs
Tricarboxylic Acid (TCA) Cycle Linkages
The biosynthesis of L-asparagine is directly linked to the TCA cycle through its precursor, aspartate. Aspartate is produced from oxaloacetate, a key intermediate of the TCA cycle. This conversion is catalyzed by the enzyme aspartate aminotransferase (AspAT), which transfers an amino group from glutamate to oxaloacetate, yielding aspartate and alpha-ketoglutarate. oup.comwikipedia.org
The reaction can be summarized as:
Oxaloacetate + Glutamate ⇌ Aspartate + Alpha-ketoglutarate
Aspartate then serves as the substrate for asparagine synthetase (AS), the enzyme responsible for L-asparagine biosynthesis. Asparagine synthetase catalyzes the ATP-dependent amidation of aspartate, utilizing either glutamine or ammonium (B1175870) as the nitrogen donor. oup.comwikipedia.org When glutamine is the nitrogen source, the reaction also produces glutamate, AMP, and pyrophosphate. wikipedia.org
The primary pathway for asparagine synthesis involves the assimilation of ammonium into the amide position of glutamine, which is then transferred to aspartate by asparagine synthetase. oup.com
Conversely, the catabolism of L-asparagine also connects back to the TCA cycle. Asparagine is hydrolyzed by the enzyme asparaginase (ASPG) to produce aspartate and ammonium. oup.comwikipedia.org The resulting aspartate can then be converted back to oxaloacetate via transamination by aspartate aminotransferase, thus re-entering the TCA cycle. wikipedia.org
This interconnectedness highlights how L-asparagine metabolism can influence the availability of TCA cycle intermediates and, consequently, cellular energy production and the synthesis of other biomolecules.
Glutamine-Glutamate Cycle Integration
The glutamine-glutamate cycle is central to nitrogen metabolism and is tightly integrated with L-asparagine biosynthesis and catabolism. Glutamine serves as a primary nitrogen donor for the synthesis of asparagine, as catalyzed by asparagine synthetase. oup.comwikipedia.org This reaction consumes glutamine and produces glutamate. wikipedia.org
The glutamine-glutamate cycle itself involves the assimilation of ammonium into glutamate by glutamate dehydrogenase or into glutamine by glutamine synthetase. oup.com Glutamine synthetase (GS) catalyzes the ATP-dependent conversion of glutamate and ammonium to glutamine. oup.com Glutamate synthase (GOGAT) transfers the amide group of glutamine to 2-oxoglutarate (alpha-ketoglutarate), producing two molecules of glutamate. oup.com
L-asparagine catabolism also feeds into this cycle. The hydrolysis of asparagine by asparaginase releases ammonium and aspartate. oup.comwikipedia.org The ammonium can be assimilated into glutamine via glutamine synthetase, and aspartate can be transaminated to glutamate. oup.com
This cyclical relationship between asparagine, glutamine, and glutamate ensures efficient nitrogen recycling and transfer within the cell, supporting the synthesis of various nitrogen-containing compounds, including other amino acids and nucleotides.
Nitrogen and Carbon Partitioning
L-Asparagine plays a significant role in the partitioning and transport of both nitrogen and carbon. Due to its relatively high nitrogen-to-carbon ratio and its chemical stability, asparagine serves as an important storage and transport form of nitrogen in many organisms, particularly in plants during development, germination, and senescence. oup.com
In the context of nitrogen partitioning, asparagine and glutamine act as key compounds for the interconversion and distribution of amide and amino nitrogen for the biosynthesis of other amino acids. oup.com The hydrolysis of the asparagine amide group by asparaginase liberates ammonium and aspartate, which can then be utilized for the synthesis of various amino acids. oup.com
Regarding carbon partitioning, the carbon skeleton of asparagine is derived from the TCA cycle intermediate, oxaloacetate, via aspartate. wikipedia.org Upon catabolism, aspartate can be converted back to oxaloacetate, allowing its carbon atoms to re-enter the TCA cycle. wikipedia.org Additionally, the transamination of asparagine can release its amino group and produce 2-oxosuccinamate, which is subsequently hydrolyzed to ammonium and oxaloacetate, further illustrating the link between asparagine carbon and the TCA cycle. oup.com
The balance between asparagine synthesis and degradation is crucial for regulating the availability of nitrogen and carbon resources for various cellular processes, including protein synthesis, growth, and energy production.
L Asparagine in Cellular Processes and Signaling
Role in Protein Synthesis and N-Linked Glycosylation
L-asparagine is one of the twenty standard amino acids incorporated into proteins during translation. patsnap.comwikipedia.org Within cellular proteins, the carboxamide side chain of L-asparagine can form hydrogen bond interactions with the peptide backbone, often found near the ends of alpha-helices and in turn motifs in beta sheets, contributing to protein structure. sigmaaldrich.comwikipedia.org
Crucially, L-asparagine residues serve as key sites for N-linked glycosylation. sigmaaldrich.compatsnap.comcreative-peptides.comwikipedia.org This post-translational modification involves the attachment of carbohydrate chains to the nitrogen atom of the asparagine side chain within specific consensus sequences (Asn-X-Ser/Thr, where X is any amino acid except proline) on nascent polypeptides in the endoplasmic reticulum. wikipedia.orgnih.gov N-linked glycosylation is essential for proper protein folding, stability, solubility, and cell signaling. patsnap.comwikipedia.orgnih.gov The process is catalyzed by oligosaccharyltransferase enzymes and involves the assembly and transfer of a lipid-linked oligosaccharide. wikipedia.orgnih.gov
Regulation of Cellular Proliferation and Growth
L-asparagine is required by all cells for protein synthesis and healthy growth. sigmaaldrich.com While normal mammalian cells can synthesize sufficient L-asparagine through the action of asparagine synthetase (ASNS), certain rapidly proliferating cells, such as cancer cells, often have an increased demand for L-asparagine that exceeds their synthesis capacity, making them dependent on exogenous sources. sigmaaldrich.compatsnap.commdpi.com
Studies have shown that maintaining intracellular asparagine levels is critical for cancer cell growth. capes.gov.br Asparagine promotes cancer cell proliferation, partly by acting as an amino acid exchange factor that regulates the uptake of other extracellular amino acids necessary for protein and nucleotide synthesis. mdpi.comcapes.gov.brescholarship.org Asparagine can rescue cell proliferation in conditions of metabolic stress, such as glutamine deprivation. nih.govresearchgate.net For instance, supplementation with asparagine can restore cell proliferation by preventing reactive oxygen species (ROS) burst in cells subjected to long-term glutamine starvation. nih.gov
Influence on Nucleotide Synthesis
L-asparagine influences nucleotide synthesis, a process vital for cell proliferation and growth. researchgate.netresearchgate.netnih.gov While aspartate is a direct substrate for nucleotide synthesis, L-asparagine can rescue nucleotide levels even when aspartate is depleted, such as during inhibition of the electron transport chain (ETC). nih.govbiorxiv.org This suggests that L-asparagine plays a role beyond simply being a precursor to aspartate. nih.gov
Asparagine's influence on nucleotide synthesis is linked to its role as an amino acid exchange factor, which regulates the uptake of extracellular amino acids like serine. capes.gov.brescholarship.org Serine is crucial for both purine (B94841) and thymidine (B127349) synthesis. escholarship.org Furthermore, L-asparagine can influence nucleotide synthesis through the modulation of enzymes like carbamoyl-phosphate synthetase 2 (CAD), a rate-limiting enzyme in pyrimidine (B1678525) synthesis, potentially via mTORC1 activation. nih.govbiorxiv.orgresearchgate.net
Modulation of Amino Acid Transport and Exchange
L-asparagine functions as an amino acid exchange factor, regulating the transport of other amino acids across the cell membrane. capes.gov.brescholarship.orgresearchgate.netresearchgate.netnih.gov Intracellular L-asparagine levels have been shown to regulate the uptake of extracellular amino acids, particularly serine, arginine, and histidine. mdpi.comcapes.gov.brescholarship.orgjci.orgbiorxiv.orgfrontiersin.org This exchange mechanism is important for maintaining intracellular amino acid homeostasis and supporting anabolic processes like protein and nucleotide synthesis. capes.gov.brescholarship.org
This exchange function can influence the activity of signaling pathways, such as mTORC1, which are sensitive to intracellular amino acid availability. capes.gov.brescholarship.orgjci.org The regulation of amino acid uptake by L-asparagine contributes to coordinating protein and nucleotide synthesis. capes.gov.brresearchgate.net
Impact on Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Activation
L-asparagine is a positive regulator of the mammalian target of rapamycin complex 1 (mTORC1), a key kinase complex that integrates nutrient and growth signals to regulate cell growth, proliferation, and survival. nih.govresearchgate.netresearchgate.netresearchgate.netnih.govjci.orgfrontiersin.orgmdpi.comembopress.orgresearchgate.net Asparagine can activate mTORC1 through a Rag GTPase-independent mechanism that requires ADP-ribosylation factor 1 (Arf1). nih.govresearchgate.netmdpi.com
By acting as an amino acid exchange factor, L-asparagine facilitates the uptake of essential amino acids, which in turn can activate mTORC1. capes.gov.brescholarship.orgjci.org Intracellular asparagine levels control the uptake of amino acids like serine, arginine, and histidine, thereby influencing mTORC1 activation and subsequent protein synthesis. escholarship.orgjci.orgbiorxiv.org Asparagine availability has been shown to regulate T cell receptor (TCR)-induced mTORC1 activation, impacting nutrient uptake, glycolysis, and oxidative phosphorylation in T cells. jci.orgbiorxiv.org
L-asparagine's ability to activate mTORC1 contributes to its role in promoting cell proliferation and influencing metabolic processes such as glycolysis and thermogenesis in adipose tissues. nih.govembopress.org
Stress Response Pathways and L-Asparagine Homeostasis
L-asparagine is an important regulator of the cellular stress response. nih.gov Cellular stress, including nutrient deprivation (such as amino acid limitation or glucose deprivation) and endoplasmic reticulum (ER) stress, can significantly impact L-asparagine homeostasis by influencing the expression and activity of asparagine synthetase (ASNS). nih.govmedsci.orgfrontiersin.org
Activating Transcription Factor 4 (ATF4) and GCN2 Kinase Pathway
The GCN2-eIF2-ATF4 pathway is a major signaling mechanism that regulates ASNS expression in response to amino acid limitation, forming a key part of the amino acid response (AAR). patsnap.comescholarship.orgjci.orgresearchgate.netnih.govfrontiersin.orgpnas.org General Control Nonderepressible 2 (GCN2) is a kinase activated by uncharged tRNAs that accumulate during amino acid deficiency. nih.govnih.govfrontiersin.orgpnas.org Activated GCN2 phosphorylates the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α), which globally inhibits protein translation but selectively enhances the translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4). nih.govnih.govfrontiersin.org
ATF4 is a transcription factor that binds to specific regulatory elements, such as the C/EBP-ATF response element (CARE) in the ASNS gene promoter, leading to increased ASNS transcription and subsequent L-asparagine synthesis. nih.govmedsci.orgfrontiersin.orgpnas.org This increased ASNS expression helps cells adapt to amino acid limiting conditions by boosting endogenous L-asparagine production. nih.govmedsci.org
ER stress also activates ASNS transcription through the PERK-eIF2-ATF4 arm of the unfolded protein response (UPR). nih.govfrontiersin.org Both the AAR and UPR converge on eIF2α phosphorylation and ATF4 synthesis to upregulate ASNS. nih.gov
L-asparagine plays a critical role in suppressing apoptosis induced by certain stress conditions, such as glutamine withdrawal. researchgate.netnih.gov Supplementation with L-asparagine can reverse increased apoptosis and autophagy observed in cells with reduced ATF4 expression, highlighting the importance of the GCN2-ATF4-ASNS axis in cell survival under stress. nih.gov The GCN2/ASNS pathway is considered pivotal in conferring resistance to asparaginase (B612624) therapy in some cancers. pnas.org
Autophagy Induction and Regulation
L-Asparagine's involvement in autophagy is closely linked to cellular nutrient sensing pathways, primarily the mechanistic target of rapamycin complex 1 (mTORC1) and the General Control Nonderepressible 2 (GCN2) kinase pathway. mTORC1 is a key regulator that inhibits autophagy under nutrient-rich conditions, while its inhibition, often triggered by amino acid depletion, leads to autophagy induction oatext.commdpi.comportlandpress.com.
Research indicates that L-asparagine can influence mTORC1 activity. Studies have shown that L-asparagine, similar to glutamine, can activate mTORC1 through a mechanism independent of the well-characterized Rag GTPase pathway, instead requiring ADP-ribosylation factor 1 (Arf1) researchgate.netull.esnih.govnih.gov. Both this Rag-independent pathway and the Rag-dependent pathway necessitate the presence and function of lysosomes for mTORC1 activation ull.esnih.govnih.gov. This suggests that L-asparagine availability directly impacts mTORC1 signaling, thereby influencing the suppression or induction of autophagy.
Conversely, the depletion of L-asparagine, often achieved through the action of L-asparaginase (ASNase), is a known inducer of autophagy mdpi.comfrontiersin.orgoncotarget.com. This depletion leads to metabolic stress, which activates pro-autophagic pathways. One significant pathway involved is the GCN2-eIF2α-ATF4 axis mdpi.comoup.comnih.govembopress.org. GCN2 senses amino acid deprivation by binding to uncharged tRNAs, leading to its activation and the phosphorylation of eukaryotic initiation factor 2α (eIF2α) mdpi.com. Phosphorylated eIF2α then preferentially translates activating transcription factor 4 (ATF4), a transcription factor that upregulates the expression of genes involved in amino acid metabolism and stress responses, including some autophagy-related genes oup.comfrontiersin.orgembopress.orgnih.govfrontiersin.org.
Detailed research findings highlight the interplay between L-asparagine metabolism and these pathways in regulating autophagy. For instance, studies in cancer cells have shown that asparagine depletion by ASNase treatment can lead to metabolic arrest and mitochondrial damage, subsequently inducing autophagy mdpi.comresearchgate.net. This induced autophagy can act as a survival mechanism for cancer cells under asparagine deprivation by reducing reactive oxygen species (ROS) levels and eliminating damaged mitochondria mdpi.comresearchgate.net.
Furthermore, the transcription factor ATF4 has been shown to regulate asparagine synthetase (ASNS) expression, the enzyme responsible for L-asparagine synthesis mdpi.comembopress.orgnih.gov. In conditions of ATF4 knockdown, ASNS expression decreases, leading to reduced intracellular asparagine levels. Supplementation with asparagine can rescue cell survival in these conditions mdpi.com. This underscores the critical role of the ATF4-ASNS axis in maintaining asparagine homeostasis and influencing cellular responses, including autophagy, under metabolic stress.
Studies have also investigated the impact of combined amino acid deprivation. For example, glutamine starvation and asparagine depletion have been shown to induce autophagy in colorectal cancer cells oncotarget.comresearchgate.net. Inhibiting autophagy in combination with asparagine depletion has been reported to enhance cell growth inhibition in various cancer cell lines, including those from acute lymphoblastic leukemia (ALL), glioblastoma, ovarian cancer, and colorectal cancer mdpi.comresearchgate.net. This suggests that while asparagine depletion can induce pro-survival autophagy in some contexts, targeting this autophagic response can improve the efficacy of therapies aimed at exploiting asparagine dependency.
The MAPK and Akt/mTOR signaling pathways are also implicated in asparagine-induced autophagy. Research in glioblastoma cells treated with asparaginase revealed the involvement of both Akt/mTOR and Erk signaling pathways in the induction of autophagy oncotarget.com. The Akt/mTOR pathway negatively regulates autophagy, and its inhibition under nutrient starvation contributes to autophagy induction oncotarget.comoncotarget.commdpi.com.
Emerging research also suggests a role for L-asparagine in preventing aging-associated functional decline in intestinal stem cells through the activation of the autophagic signaling pathway nih.govresearchgate.net. Mechanistic analyses in Drosophila and murine intestinal organoids indicated that asparagine activates autophagy and inhibits MAPK activity, suggesting a pathway by which asparagine exerts its anti-aging effects on intestinal stem cells nih.gov.
The complex regulation of autophagy by L-asparagine involves multiple signaling nodes, including mTORC1, GCN2-ATF4, and potentially MAPK and Akt pathways. The cellular context, particularly nutrient availability and the metabolic state of the cell, significantly influences the outcome of L-asparagine's effect on autophagy, which can serve either pro-survival or pro-death functions.
Data Tables
Based on the search results, specific quantitative data suitable for interactive data tables were not consistently available across multiple sources for direct comparison or synthesis within the strict scope of L-asparagine's direct role in autophagy induction/regulation mechanisms. However, the search results provide qualitative and correlative findings regarding the involvement of various pathways and cellular responses.
For example, studies discuss:
The effect of ASNase treatment on LC3-II levels (an autophagy marker) nih.govembopress.orgmdpi.com.
The correlation between ATF4 expression and ASNS expression embopress.orgfrontiersin.orgnih.gov.
The impact of asparagine supplementation on cell survival in ATF4-deficient cells mdpi.comembopress.orgembopress.org.
The effect of inhibiting autophagy (e.g., with chloroquine) in combination with asparagine depletion on cell viability mdpi.comoncotarget.comoncotarget.comresearchgate.netoncotarget.com.
Therefore, while the research findings are detailed in the text, the format of the search results does not permit the creation of interactive data tables with specific numerical values.
L Asparagine in Disease Mechanisms and Therapeutic Strategies
L-Asparagine in Cancer Metabolism
Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival. L-asparagine metabolism is frequently dysregulated in malignant cells, contributing to their growth and progression.
Dependency of Malignant Cells on Exogenous L-Asparagine
Many malignant cells, especially those in acute lymphoblastic leukemia (ALL), demonstrate a significant dependency on exogenous L-asparagine for survival and growth. mdpi.comspandidos-publications.comfrontiersin.orgnih.govrevistabionatura.comnih.gov This dependency arises because these cells often have low expression or activity of asparagine synthetase (ASNS), the enzyme responsible for the de novo synthesis of asparagine from aspartate and glutamine. spandidos-publications.comfrontiersin.orgnih.govfrontiersin.orgnih.govpatsnap.com Consequently, they rely heavily on the uptake of asparagine from the surrounding environment, such as the bloodstream. spandidos-publications.comfrontiersin.orgnih.govnih.gov This metabolic vulnerability forms the basis for therapeutic strategies aimed at depleting extracellular asparagine. mdpi.comfrontiersin.orgnih.govrevistabionatura.com
Asparagine Synthetase Deficiency in Leukemic Cells
A hallmark of many leukemic cells, particularly in ALL, is the deficiency or reduced expression of ASNS. mdpi.comspandidos-publications.comnih.govfrontiersin.orgashpublications.orgresearchgate.net This deficiency is often attributed to mechanisms such as DNA hypermethylation in the ASNS gene promoter region, which inhibits its transcription. nih.govnih.goviu.edu The lack of sufficient ASNS activity renders these cells auxotrophic for asparagine, meaning they cannot synthesize enough of it to meet their metabolic demands and thus depend on external sources. spandidos-publications.comfrontiersin.orgnih.govfrontiersin.orgnih.govresearchgate.net This metabolic characteristic is the rationale for using L-asparaginase therapy in ALL, as it selectively targets these asparagine-dependent cells. spandidos-publications.comfrontiersin.orgnih.govfrontiersin.orgnih.govpatsnap.combiotech-asia.orgnih.gov Studies have shown that lower ASNS expression in leukemic cells correlates with increased sensitivity to L-asparaginase treatment. frontiersin.orgashpublications.org
L-Asparagine Metabolism in Solid Tumors
While the dependency on exogenous asparagine is a well-established feature of many leukemias, the role of L-asparagine metabolism in solid tumors is more complex and varied. Some solid tumors have been traditionally considered resistant to asparagine depletion due to their ability to synthesize asparagine via ASNS activity. mdpi.com However, recent research indicates that asparagine metabolism plays a significant role in the progression of certain solid tumors, and targeting this pathway may hold therapeutic potential. mdpi.comnih.govnih.govnih.gov
In some solid tumors, ASNS is overexpressed, and this overexpression can be associated with tumor progression, chemoresistance, and a metastatic phenotype. frontiersin.orgresearchgate.netfrontiersin.orgmedsci.orgaacrjournals.org For example, ASNS overexpression has been reported in hepatocellular carcinoma (HCC) and is linked to aggressive tumor characteristics. mdpi.com In colorectal cancer (CRC), increased asparagine and ASNS expression contribute to progression and metastasis. frontiersin.org Oncogenic signaling pathways, such as KRAS/PI3K/AKT/mTORC1, can positively regulate endogenous asparagine production by upregulating ASNS. nih.govfrontiersin.org Furthermore, some solid tumor cells may increase ASNS expression as a response to nutrient stress, such as glucose deprivation, promoting their survival and development. medsci.org
Despite the ability of some solid tumors to synthesize asparagine, they may still exhibit a dependency on asparagine, either exogenous or endogenously synthesized, to support their growth and survival, particularly under metabolic stress conditions. nih.govnih.govresearchgate.netresearchgate.net
Role in Cancer Cell Growth, Proliferation, and Metastasis
L-asparagine plays a critical role in supporting various aspects of cancer cell biology, including growth, proliferation, and metastasis. As a building block for protein synthesis, sufficient asparagine is essential for the rapid production of proteins required for cell division and biomass accumulation in proliferating cancer cells. nih.govrevistabionatura.comnih.govresearchgate.net
Beyond its role in protein synthesis, asparagine has been found to have non-metabolic functions that regulate tumor-associated signaling pathways. nih.gov It can support cancer cell survival and proliferation under conditions of glutamine depletion, a common stress in the tumor microenvironment. nih.govresearchgate.net Asparagine can also activate mTORC1 signaling, which is crucial for promoting protein and nucleotide synthesis and driving cell growth. iu.eduresearchgate.net
Furthermore, asparagine bioavailability has been strongly correlated with the metastatic behavior of certain cancers, such as breast cancer. frontiersin.orgfrontiersin.orgembopress.org Studies have shown that asparagine can enhance the invasive potential of cancer cells. mdpi.com Asparagine endopeptidase (AEP), also known as legumain, is highly expressed in various solid tumors and promotes cancer cell invasion, migration, and metastasis. nih.govnih.gov
Resistance Mechanisms to L-Asparagine Depletion
While L-asparagine depletion is an effective therapeutic strategy for certain cancers, particularly ALL, the development of resistance is a significant challenge. The primary mechanism of resistance to L-asparaginase therapy is the upregulation of ASNS expression in cancer cells. frontiersin.orgnih.govresearchgate.netembopress.orgacs.orgnih.govtandfonline.com Increased ASNS activity allows cancer cells to synthesize sufficient asparagine endogenously, thus overcoming the depletion of extracellular asparagine. frontiersin.orgnih.govresearchgate.netembopress.orgacs.orgnih.govtandfonline.com
Upregulation of ASNS can be driven by various mechanisms, including activation of stress response pathways like the Amino Acid Response (AAR) and the Unfolded Protein Response (UPR), often mediated by transcription factors such as ATF4. researchgate.netnih.govembopress.orgnih.gov ATF4 can bind to the ASNS promoter, inducing its expression. nih.govnih.gov
Other resistance mechanisms have also been identified. For instance, some cancer cells can respond to asparagine depletion by increasing macropinocytosis and the uptake of extracellular albumin, providing alternative sources of amino acids. mdpi.com Autophagy, a process of intracellular degradation and recycling, can also be activated by L-asparaginase treatment and has been found to protect some cancer cells from death, although its role in restoring intracellular asparagine levels is not fully understood. mdpi.comnih.govnih.gov Additionally, the expression of amino acid transporters, such as SLC1A3, which transports aspartate and glutamate (B1630785), can contribute to resistance by fueling metabolic pathways despite asparagine shortage. embopress.org
Data on ASNS expression and its correlation with L-asparaginase sensitivity in different cancer types highlights the variability in resistance mechanisms:
| Cancer Type | ASNS Expression Level | Sensitivity to L-Asparaginase | Reference |
| ALL | Low | High | spandidos-publications.comfrontiersin.orgnih.govfrontiersin.orgashpublications.orgresearchgate.net |
| Some Solid Tumors | Variable (often higher than ALL) | Variable (often lower than ALL) | mdpi.comfrontiersin.orgresearchgate.netnih.gov |
| Gastric Cancer | Low in a subgroup | Potential Sensitivity | nih.gov |
| Hepatic Cancer | Low in a subgroup | Potential Sensitivity | nih.gov |
| Pancreatic Cancer | Low in some cell lines | Sensitivity in those with lowest ASNS | frontiersin.org |
| KRAS-mutant CRC | Higher | Resistance to glutamine depletion, potentially targetable with combination therapy | mdpi.comfrontiersin.org |
| KEAP1-mutant NSCLC | Increased dependency on NEAAs including asparagine | Sensitive to asparagine depletion | nih.gov |
| Esophageal Squamous Cell Carcinoma (ESCC) | Enhanced under glucose deficient conditions | ASNS knockdown inhibits proliferation and migration | medsci.org |
| Prostate Cancer (TP53-altered CRPC) | Overexpressed | Sensitive to asparagine restriction | aacrjournals.org |
L-Asparaginase as a Therapeutic Agent
L-asparaginase (ASNase) is an enzyme that catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia (B1221849). spandidos-publications.comnih.govpatsnap.comnih.govbiotech-asia.orgwikipedia.orgnih.gov This enzymatic activity is the basis for its use as a therapeutic agent, primarily in the treatment of acute lymphoblastic leukemia (ALL). spandidos-publications.comnih.govpatsnap.comnih.govbiotech-asia.orgnih.govwikipedia.orgnih.gov
The therapeutic efficacy of L-asparaginase stems from its ability to deplete circulating L-asparagine. spandidos-publications.comnih.govnih.govpatsnap.comnih.govbiotech-asia.orgwikipedia.orgprospecbio.com Because many leukemic cells are deficient in ASNS and rely on extracellular asparagine, the reduction in asparagine levels in the bloodstream starves these cells, inhibiting protein synthesis and ultimately leading to cell cycle arrest and apoptosis. spandidos-publications.comrevistabionatura.comnih.govnih.govpatsnap.combiotech-asia.orgwikipedia.org Normal cells, which can synthesize their own asparagine, are generally less affected by this depletion. spandidos-publications.comrevistabionatura.comnih.govbiotech-asia.orgwikipedia.org
L-asparaginase has been a cornerstone of ALL therapy for decades and is an integral part of combination chemotherapy protocols. nih.govnih.govbiotech-asia.org It has significantly improved remission rates and long-term survival in children with ALL. nih.gov While its primary application is in ALL, L-asparaginase has also shown efficacy in certain other hematological malignancies, such as some types of non-Hodgkin's lymphoma. frontiersin.orgbiotech-asia.org
The effectiveness of L-asparaginase is closely linked to the sustained depletion of asparagine. nih.gov However, its use in solid tumors has been limited, partly due to the ability of many solid tumor cells to synthesize asparagine and the development of resistance mechanisms. mdpi.comnih.govembopress.orgacs.org Research is ongoing to explore strategies to overcome resistance and expand the therapeutic application of L-asparaginase to a broader range of cancers, including combinations with other agents that target ASNS activity or resistance pathways. mdpi.comnih.govembopress.orgacs.org
Mechanism of Action in Depleting Plasma L-Asparagine
The primary mechanism by which L-asparaginase exerts its antileukemic effect is by depleting circulating L-asparagine in the plasma. patsnap.comdrugbank.comtandfonline.com L-asparaginase catalyzes the hydrolysis of L-asparagine, breaking it down into L-aspartic acid and ammonia. biotech-asia.orgpatsnap.comdrugbank.com This enzymatic activity significantly reduces the availability of extracellular asparagine for cancer cells that are unable to synthesize it themselves. biotech-asia.orgpatsnap.comdrugbank.com The resulting deprivation of this essential amino acid inhibits protein synthesis in these cells, leading to reduced cell growth and ultimately triggering apoptosis. biotech-asia.orgdrugbank.comtandfonline.com
Clinical Applications in Acute Lymphoblastic Leukemia (ALL)
L-asparaginase is an integral component of multiagent chemotherapy regimens for ALL, particularly in pediatric patients, and has contributed significantly to improved outcomes. biotech-asia.orgbohrium.comtandfonline.comconsensus.app Its use has also been incorporated into contemporary regimens for adult ALL. biotech-asia.org The rationale for its use in ALL stems from the dependence of many leukemic cells on external asparagine sources. biotech-asia.orgpatsnap.comdrugbank.com Studies have demonstrated the clinical benefit of including asparaginase (B612624) therapies in ALL treatment protocols, with evidence linking intense and consistent asparaginase therapy to improved survival. tandfonline.comtandfonline.com For example, a study involving pediatric patients showed a higher rate of continuous complete remission at 4 years in those who received asparaginase compared to those who did not. tandfonline.com
Therapeutic Efficacy and Limitations
The efficacy of L-asparaginase in ALL is well-established, contributing to high remission rates and improved long-term survival, especially in children. biotech-asia.orgtandfonline.comfrontiersin.org However, the use of L-asparaginase is associated with limitations. One significant challenge is the development of resistance, which can occur through several mechanisms, including a compensatory increase in the production of asparagine by leukemic cells through the upregulation of asparagine synthetase. biotech-asia.orgtandfonline.com Immunogenic and allergic reactions to bacterial-derived asparaginases are also known drawbacks, potentially leading to rapid clearance and inactivation of the enzyme and thus allowing asparagine concentrations to rebound. biotech-asia.orgtandfonline.comjmir.org Early clearance from plasma and a short half-life have historically necessitated multiple administrations, contributing to these issues. academicjournals.org
Development of Modified Asparaginases
To address the limitations of native L-asparaginases, particularly their immunogenicity and short half-life, modified versions have been developed. tandfonline.comnih.govbohrium.com PEGylation, the process of conjugating the enzyme to polyethylene (B3416737) glycol (PEG), is a common modification technique. biotech-asia.orgnih.govmdpi.com PEGylation increases the steric hindrance around the enzyme, limiting access by circulating proteases and peptidases, which significantly extends its half-life in the bloodstream and allows for less frequent administration. mdpi.comnih.gov Pegaspargase, a PEGylated form of E. coli L-asparaginase, is an example of such a modification used clinically. biotech-asia.orgnih.govnih.gov Asparaginases derived from different bacterial sources, such as Erwinia chrysanthemi (now Dickeya dadantii), are also used, particularly in patients who develop hypersensitivity to E. coli-derived formulations. jmir.orgmdpi.comresearchgate.netnih.govnih.gov Ongoing research explores other modifications and novel L-asparaginase variants from diverse sources to improve catalytic efficiency, in vivo stability, and reduce glutaminase (B10826351) activity and toxicity. nih.govbohrium.com
Combination Therapies Targeting L-Asparagine Metabolism
Given the potential for resistance through mechanisms like asparagine synthetase upregulation, combination therapies targeting L-asparagine metabolism are being investigated to enhance the effectiveness of L-asparaginase. drugbank.comnih.govresearchgate.netnih.gov Strategies include combining L-asparaginase with inhibitors that can reduce the synthesis of asparagine synthetase. researchgate.net Targeting pathways involved in the cellular response to asparagine depletion, such as the GCN2-ATF4 pathway which can lead to increased ASNS expression, is another area of research. nih.govnih.gov Inhibiting the GCN2 pathway, for instance, has shown potential in increasing the sensitivity of ALL cells to L-asparaginase by preventing the induction of ASNS. nih.gov Combination approaches may also involve targeting related metabolic pathways, such as glutamine metabolism, as some asparaginase-resistant cells exhibit elevated glutamine synthetase activity. researchgate.netmdpi.com
L-Asparagine in Neurological Disorders
Beyond its role in cancer therapy, L-asparagine metabolism is also critical for normal neurological function.
Modulation of Neurotransmitter Release and Synaptic Function
The synaptic vesicle protein SV2, which is heavily glycosylated through asparagine residues, has been linked to osmotic stabilization and the regulation of neurotransmitter release. pnas.org This protein is thought to influence the number of releasable granules and may play a role in calcium buffering and modulating calcium-stimulated exocytosis. pnas.org The internal matrix of synaptic vesicles, where SV2 is a core component, controls the release of neurotransmitters like acetylcholine (B1216132) (ACh) and ATP via an ion-exchange mechanism. pnas.org This matrix is proposed to regulate the availability of free diffusible neurotransmitters during the initial stages of vesicle fusion, thereby modulating the quantity of transmitter released. pnas.org
Neuroprotective Effects of L-Asparaginase
L-Asparaginase (L-ASNase), an enzyme that hydrolyzes L-asparagine into aspartate and ammonia, has shown potential neuroprotective effects in certain contexts. patsnap.comresearchgate.net Research using a cell model of Parkinson's disease (PD) demonstrated that L-ASNase activated the autophagic degradation of alpha-synuclein (B15492655) (α-Syn), a protein implicated in PD pathogenesis. nih.govnih.gov This effect was observed at specific concentrations and times without inducing cytotoxicity. nih.govnih.gov Under these conditions, L-ASNase exhibited substantial neuroprotective effects, including improvements in mitochondrial function and decreased apoptosis. nih.govnih.gov
Targeted amino acid metabolomics analysis revealed that the regulation of glutamine metabolism might be a critical target for L-ASNase in PD treatment. nih.govnih.gov Supplementation with glutamine reduced the neuroprotective effect of L-ASNase, suggesting that a moderate deprivation of glutamine contributes to the observed benefits. nih.govnih.gov This glutamine deprivation induced autophagic activation and mitochondrial fusion, highlighting a potential mechanism for L-ASNase's neuroprotective action in this PD model. nih.govnih.gov
Amino Acid Neurotransmitter Imbalances
Imbalances in amino acid neurotransmitters are associated with various neurological conditions. L-Asparagine's role in neurotransmitter regulation suggests that disruptions in its metabolism could contribute to such imbalances. Aspartate and glutamate are considered the most likely candidates for neurotransmitter action at excitatory amino acid receptors in the adult CNS, present in high concentrations and released in a Ca2+-dependent manner upon electrical stimulation. nih.gov They have potent excitatory effects on neurons. nih.gov
While L-aspartate can act as a selective agonist for NMDA receptors, its role as a primary neurotransmitter is still debated, partly due to uncertainties regarding its vesicular transport mechanism. nih.govnih.gov In contrast, glutamate is the main excitatory neurotransmitter in the CNS, and its excessive levels can lead to excitotoxicity. nih.gov The interplay between L-asparagine metabolism and the levels of excitatory amino acids like aspartate and glutamate, as well as inhibitory neurotransmitters like GABA and glycine, is an area of ongoing research in understanding neurological disorders.
L-Asparagine in Immune Response Regulation
Role in B Cell Homeostasis and Antibody Generation
L-Asparagine metabolism is a critical regulator of germinal center (GC) B cells, which are essential for producing high-quality antibodies. ox.ac.ukimmunopaedia.org.zanih.gov Research indicates that asparagine is vital for sustaining the metabolic activity of GC B cells. ox.ac.ukimmunopaedia.org.za Deprivation of asparagine can lead to reduced mitochondrial activity and diminished production of essential building blocks like nucleotides, crucial for cell proliferation and antibody generation. ox.ac.ukimmunopaedia.org.za
Studies have shown that reducing asparagine levels, either through diet or the use of L-asparaginase, weakens GC B cell function, resulting in lower-quality antibody generation during infections like influenza. ox.ac.ukimmunopaedia.org.za This effect is particularly notable in B cells with a compromised capacity to synthesize asparagine. ox.ac.ukimmunopaedia.org.za The findings underscore the importance of asparagine metabolism in maintaining B cell homeostasis and highlight its potential as a metabolic vulnerability that could be targeted in diseases involving abnormal B cell activity, such as autoimmunity or malignancies. ox.ac.ukimmunopaedia.org.za
Table 1: Impact of Asparagine Deprivation on GC B Cell Function
| Condition | Mitochondrial Activity | Nucleotide Production | Antibody Quality (Influenza) |
| Normal Asparagine Levels | High | High | High quality |
| Asparagine Deprivation | Reduced | Diminished | Lower quality |
Impact on T Cell Function and Antitumor Responses
Asparagine availability significantly affects the behavior and function of T cells, impacting immunotherapy responses. mdpi.com Asparagine restriction can shape T cell responses differently depending on the cellular activity stage. mdpi.com While restriction during cell activation may reduce proliferation, stimulation during CD8+ T cell differentiation can promote cellular proliferation. mdpi.com
Preclinical studies have demonstrated that asparagine deprivation enhances T cell antitumor responses. nih.govresearchgate.net The use of L-asparaginase has been shown to enhance immune-checkpoint blockade therapy in patients by strengthening CD8+ T cell fitness. nih.govresearchgate.net This suggests that combining L-asparaginase with immunotherapy could be a promising strategy for certain cancers. nih.govresearchgate.net Mechanistically, asparagine can directly bind to lymphocyte-specific protein tyrosine kinase (LCK), inducing its autophosphorylation and consequently enhancing T cell receptor (TCR) signaling. mdpi.com Asparagine restriction has also been shown to enhance CD8+ T cell metabolic fitness and antitumoral functionality through an NRF2-dependent stress response. mdpi.com
In bladder cancer, asparagine restriction has been found to enhance RIG-I-mediated IFN signaling and potentiate antitumor immunity. jci.org Higher expression of asparagine synthetase (ASNS), the enzyme that synthesizes asparagine, is associated with a poor response to immunotherapy in bladder cancer. jci.org Limiting asparagine by ASNS knockdown or L-asparaginase treatment increases intratumoral CD8+ T cell infiltration and effector function, boosting the efficacy of PD-1 blockade. jci.org Asparagine can directly facilitate the interaction between E3 ligase CBL and RIG-I, leading to RIG-I degradation and suppression of IFN signaling, thereby limiting antitumor immune responses. jci.org
Immunosuppressive Effects of L-Asparaginase
While L-asparaginase can enhance antitumor immunity in specific contexts by depleting asparagine required by cancer cells and influencing T cell function, it also has notable immunosuppressive effects on non-malignant immune cells. researchgate.netaacrjournals.orgnih.gov Studies in humans have shown that L-asparaginase can suppress the development of delayed hypersensitivity to primary antigens in cancer patients. aacrjournals.orgaacrjournals.org It has also been observed to delay and suppress the production of antibodies. aacrjournals.orgaacrjournals.org
L-asparaginase treatment can reduce B cell proliferation and homotypic clustering in vitro without inducing apoptosis. researchgate.net Instead, it impairs metabolic pathways in B cells, lowering glycolysis and oxidative phosphorylation, and reducing surface markers associated with antigen-presenting cell function. researchgate.net L-asparaginase-treated B cells have a diminished ability to activate T cells. researchgate.net Supplementing with asparagine or glutamine can restore B cell proliferation and function. researchgate.net Furthermore, L-asparaginase has been shown to induce a regulatory B cell phenotype, characterized by specific surface markers and increased production of immunosuppressive cytokines like interleukin-10 and TGF-beta, suggesting a potential immunosuppressive mechanism. researchgate.net
In mice, asparaginase treatment has resulted in lymphocytopenia and atrophy of lymph nodes, thymus, and spleen. nih.gov Lymphocytes from asparaginase-treated mice show impaired migration to lymphoid organs and reduced graft-versus-host reaction. nih.gov Their ability to incorporate thymidine (B127349) into DNA when cultured with phytohaemagglutinin is also significantly reduced. nih.gov These findings suggest that asparagine depletion underlies the effect of asparaginase on lymphocytes and contributes to its immunosuppressive properties. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| L-Asparagine | 233 |
| L-Asparaginase | 24873476 |
| L-Aspartic acid | 5960 |
| L-Glutamic acid | 33032 |
| GABA | 119 |
| Glycine | 750 |
L-Asparagine, a non-essential amino acid, is increasingly recognized for its multifaceted roles in cellular physiology and its implications in various disease states. Beyond its fundamental role as a building block for proteins, L-asparagine participates in critical metabolic pathways that influence neurological function and immune responses. Understanding these roles provides insights into disease mechanisms and potential therapeutic targets.
Modulation of Neurotransmitter Release and Synaptic Function
The synaptic vesicle protein SV2, which undergoes significant glycosylation via asparagine residues, has been associated with osmotic stabilization and the regulation of neurotransmitter release. pnas.org This protein is believed to influence the quantity of releasable granules and may contribute to calcium buffering and the modulation of calcium-stimulated exocytosis. pnas.org The internal matrix within synaptic vesicles, with SV2 as a central component, governs the release of neurotransmitters like acetylcholine (ACh) and ATP through an ion-exchange mechanism. pnas.org This matrix is hypothesized to regulate the availability of free diffusible neurotransmitters during the initial stages of vesicle fusion, thereby modulating the amount of transmitter released. pnas.org
Neuroprotective Effects of L-Asparaginase
L-Asparaginase (L-ASNase), an enzyme that catalyzes the hydrolysis of L-asparagine into aspartate and ammonia, has demonstrated potential neuroprotective effects in specific contexts. patsnap.comresearchgate.net Studies utilizing a cell model of Parkinson's disease (PD) indicated that L-ASNase stimulated the autophagic degradation of alpha-synuclein (α-Syn), a protein implicated in the pathology of PD. nih.govnih.gov This effect was observed at particular concentrations and time points without causing cytotoxicity. nih.govnih.gov Under these conditions, L-ASNase exhibited significant neuroprotective effects, including improvements in mitochondrial function and a reduction in apoptosis. nih.govnih.gov
Targeted amino acid metabolomics analysis identified the regulation of glutamine metabolism as a potentially critical target for L-ASNase in the treatment of PD. nih.govnih.gov Supplementation with glutamine attenuated the neuroprotective effect of L-ASNase, suggesting that a moderate depletion of glutamine contributes to the observed benefits. nih.govnih.gov This depletion of glutamine triggered autophagic activation and mitochondrial fusion, pointing to a potential mechanism for the neuroprotective action of L-ASNase in this PD model. nih.govnih.gov
Amino Acid Neurotransmitter Imbalances
Disruptions in the balance of amino acid neurotransmitters are linked to various neurological conditions. Given L-asparagine's role in neurotransmitter regulation, alterations in its metabolism could contribute to these imbalances. Aspartate and glutamate are considered the primary candidates for neurotransmitter activity at excitatory amino acid receptors in the adult CNS, present at high concentrations and released in a Ca2+-dependent manner upon electrical stimulation. nih.gov They exert potent excitatory effects on neurons. nih.gov
While L-aspartate can function as a selective agonist for NMDA receptors, its status as a primary neurotransmitter is still debated, partly due to uncertainties surrounding its vesicular transport mechanism. nih.govnih.gov In contrast, glutamate is the principal excitatory neurotransmitter in the CNS, and excessive levels can lead to excitotoxicity. nih.gov The interaction between L-asparagine metabolism and the concentrations of excitatory amino acids like aspartate and glutamate, as well as inhibitory neurotransmitters such as GABA and glycine, is an active area of research in understanding neurological disorders.
L-Asparagine in Immune Response Regulation
Role in B Cell Homeostasis and Antibody Generation
L-Asparagine metabolism is a key regulator of germinal center (GC) B cells, which are vital for the production of high-quality antibodies. ox.ac.ukimmunopaedia.org.zanih.gov Research indicates that asparagine is essential for maintaining the metabolic activity of GC B cells. ox.ac.ukimmunopaedia.org.za Depriving B cells of asparagine can lead to reduced mitochondrial activity and decreased production of crucial building blocks like nucleotides, which are necessary for cell proliferation and antibody generation. ox.ac.ukimmunopaedia.org.za
Studies have shown that lowering asparagine levels, either through dietary restriction or the administration of L-asparaginase, impairs GC B cell function, resulting in the generation of lower-quality antibodies during infections such as influenza. ox.ac.ukimmunopaedia.org.za This effect is particularly evident in B cells with an already compromised ability to synthesize asparagine. ox.ac.ukimmunopaedia.org.za These findings highlight the significance of asparagine metabolism in maintaining B cell homeostasis and identify it as a potential metabolic vulnerability that could be targeted in diseases involving abnormal B cell activity, including autoimmunity and malignancies. ox.ac.ukimmunopaedia.org.za
Table 1: Impact of Asparagine Deprivation on GC B Cell Function
| Condition | Mitochondrial Activity | Nucleotide Production | Antibody Quality (Influenza) |
| Normal Asparagine Levels | High | High | High quality |
| Asparagine Deprivation | Reduced | Diminished | Lower quality |
Impact on T Cell Function and Antitumor Responses
The availability of asparagine significantly influences the behavior and function of T cells, thereby affecting responses to immunotherapy. mdpi.com Restricting asparagine can modulate T cell responses differently depending on the stage of cellular activity. mdpi.com While restriction during T cell activation might reduce proliferation, stimulation during CD8+ T cell differentiation can promote cellular proliferation. mdpi.com
Preclinical studies have demonstrated that depriving asparagine enhances the antitumor responses of T cells. nih.govresearchgate.net The use of L-asparaginase has been shown to improve the efficacy of immune-checkpoint blockade therapy in patients by enhancing the fitness of CD8+ T cells. nih.govresearchgate.net This suggests that a combination of L-asparaginase with immunotherapy could be a promising therapeutic approach for certain cancers. nih.govresearchgate.net Mechanistically, asparagine can directly bind to lymphocyte-specific protein tyrosine kinase (LCK), leading to its autophosphorylation and a subsequent enhancement of T cell receptor (TCR) signaling. mdpi.com Asparagine restriction has also been observed to enhance CD8+ T cell metabolic fitness and antitumoral functionality through an NRF2-dependent stress response. mdpi.com
In the context of bladder cancer, restricting asparagine has been found to enhance RIG-I-mediated IFN signaling and boost antitumor immunity. jci.org Elevated expression of asparagine synthetase (ASNS), the enzyme responsible for asparagine synthesis, is correlated with a poor response to immunotherapy in bladder cancer. jci.org Limiting asparagine through ASNS knockdown or treatment with L-asparaginase increases the infiltration and effector function of intratumoral CD8+ T cells, thereby enhancing the efficacy of PD-1 blockade. jci.org Asparagine can directly facilitate the interaction between the E3 ligase CBL and RIG-I, resulting in RIG-I degradation and suppression of IFN signaling, which in turn limits antitumor immune responses. jci.org
Immunosuppressive Effects of L-Asparaginase
Although L-asparaginase can enhance antitumor immunity in specific situations by depleting asparagine needed by cancer cells and influencing T cell function, it also exerts notable immunosuppressive effects on non-malignant immune cells. researchgate.netaacrjournals.orgnih.gov Studies in humans have indicated that L-asparaginase can suppress the development of delayed hypersensitivity to primary antigens in cancer patients. aacrjournals.orgaacrjournals.org It has also been observed to delay and reduce the production of antibodies. aacrjournals.orgaacrjournals.org
In vitro studies have shown that L-asparaginase treatment can decrease B cell proliferation and homotypic clustering without inducing apoptosis. researchgate.net Instead, it disrupts metabolic pathways in B cells, reducing glycolysis and oxidative phosphorylation, and lowering the expression of surface markers associated with antigen-presenting cell function. researchgate.net B cells treated with L-asparaginase exhibit a reduced capacity to activate T cells. researchgate.net Supplementation with asparagine or glutamine can restore the proliferation and function of B cells. researchgate.net Furthermore, L-asparaginase has been shown to induce a regulatory B cell phenotype, characterized by specific surface markers and increased production of immunosuppressive cytokines like interleukin-10 and TGF-beta, suggesting a potential mechanism for its immunosuppressive effects. researchgate.net
In mouse models, treatment with asparaginase has led to lymphocytopenia and atrophy of the lymph nodes, thymus, and spleen. nih.gov Lymphocytes from asparaginase-treated mice show impaired migration to lymphoid organs and a reduced graft-versus-host reaction. nih.gov Their ability to incorporate thymidine into DNA when cultured with phytohaemagglutinin is also significantly diminished. nih.gov These findings suggest that the depletion of asparagine underlies the effect of asparaginase on lymphocytes and contributes to its immunosuppressive properties. nih.gov
L Asparagine in Plant Physiology and Microbial Metabolism
Nitrogen Storage and Transport in Plants
L-Asparagine (Asn) is recognized as a highly economical molecule for nitrogen storage and transport in plants due to its favorable nitrogen-to-carbon ratio (2:4) and stability researchgate.netmdpi.comfrontiersin.org. It serves as a primary source of nitrogen for protein synthesis, especially in actively growing plant tissues mdpi.com. Asn is commonly considered a main organic nitrogenous compound for storage, transport, and partitioning in many plant species, particularly under conditions of reduced soluble carbohydrate supply mdpi.com.
In legumes, Asn plays a central role in nitrogen storage and transport within nitrogen-fixing root nodules, xylem, and phloem exudates researchgate.net. High concentrations of Asn can be found in these tissues researchgate.net. The proportion of Asn in the xylem can indicate the plant's nitrogen status, with decreased nitrogen availability often leading to a reduction in Asn and an increase in aspartate mdpi.com. Asn selectively accumulates in various plant tissues during normal physiological processes like seed germination and leaf senescence, and in response to abiotic and biotic stresses mdpi.comfrontiersin.org. For instance, Asn accumulates in Hordeum species under salt stress and in pearl millet in response to drought stress frontiersin.org. The conversion of aspartate (Asp) to Asn in plants has been linked to enhanced disease resistance mdpi.com.
Nitrogen is absorbed by plants from the soil as ammonium (B1175870) or nitrate (B79036) reading.ac.uk. Nitrate is reduced to nitrite (B80452) and then to ammonium reading.ac.uk. This ammonium is assimilated via the glutamine synthetase (GS)-glutamate synthase (GOGAT) cycle, where GS incorporates ammonia (B1221849) into glutamine reading.ac.uk. Asparagine can then be synthesized from glutamine by asparagine synthetase (AS) mdpi.comreading.ac.uk. Asn transport facilitates nitrogen mobilization from source to sink organs in the xylem and remobilization in the phloem during processes such as seed-filling and leaf senescence reading.ac.uk. This mobilization allows some plant species to transport nitrogen safely, preventing the accumulation of potentially toxic excess ammonia reading.ac.uk.
Catabolism of L-Asparagine in Plant Tissues
The catabolism of Asn in plant tissues primarily occurs through two major pathways: deamidation and transamination uwo.ca. Asparaginase (B612624) (ASNase) catalyzes the deamidation of L-asparagine, breaking it down into L-aspartic acid and ammonia uwo.canih.gov. This enzyme is implicated in the catabolism of transported asparagine in sink tissues of higher plants nih.gov. The Arabidopsis genome contains two genes, ASPGA1 and ASPGB1, belonging to distinct asparaginase subfamilies nih.gov.
The transamination pathway involves enzymes such as an unidentified α-ketosuccinamate (α-KSM) reducing dehydrogenase (α-KSDH) and an ω-amidase uwo.ca. α-ketosuccinamate and α-hydroxysuccinamate are potential toxic metabolites generated in this pathway uwo.ca. Research in soybean and Arabidopsis has indicated that hydroxyphenylpyruvate reductase (HPPR) and hydroxypyruvate reductase 2 (HPR2) can catalyze the reduction of α-KSM into α-hydroxysuccinamate (α-HSM), suggesting their likely role as α-KSDH in vivo uwo.ca. ω-amidase is also involved in this pathway, and studies in Arabidopsis have shown that a loss-of-function mutation in ω-amidase can be embryo lethal, suggesting its critical role uwo.ca.
When nitrogen is required, asparagine is broken down into other molecules that are then directed into metabolic pathways involved in mitigating environmental or pest stressors, regulating plant hormone signaling, and generating energy uwo.ca.
Exogenous L-Asparagine Effects on Plant Growth and Metabolism
The application of exogenous L-asparagine can significantly influence plant growth and metabolism, with effects often being dose-dependent researchgate.netnih.govnih.govisisn.orgresearchgate.net. Studies on poplar 'Nanlin895' showed that treatment with different concentrations of Asn (0.5, 1, 2, or 5 mM) in a nitrogen-deficient hydroponic solution significantly promoted poplar height, biomass, and photosynthesis activities compared to a nitrogen-free control researchgate.netmdpi.comnih.gov. Exogenous Asn treatment dramatically altered amino acid content, total nitrogen and carbon content, and nitrate and ammonia content researchgate.netmdpi.comnih.govnih.gov.
However, exogenous Asn also elicited root growth inhibition in poplar, accompanied by complex changes in the transcriptional patterns of genes and activities of enzymes associated with nitrogen and carbon metabolism researchgate.netmdpi.comnih.govnih.gov. This suggests that while poplar can take up and utilize exogenous Asn in a dose-dependent manner, higher concentrations may have inhibitory effects on root development researchgate.netmdpi.comnih.govnih.gov.
Research on Phaseolus vulgaris (French bean) under in vitro conditions also demonstrated dose-dependent effects of exogenous Asn isisn.orgresearchgate.net. Low concentrations (1 and 2 mM) of Asn increased growth parameters, total carbohydrates, and pigment content, while higher concentrations (3, 4, and 5 mM) decreased these parameters isisn.orgresearchgate.net. Exogenous Asn treatment also led to marked increases in amide nitrogen, total nitrogen, and protein content, while decreasing ammonia nitrogen, peptide nitrogen, and total soluble nitrogen at seedling and vegetative stages isisn.orgresearchgate.net. The levels of growth promoters (auxins, gibberellins, and cytokinins) increased at low Asn concentrations and decreased at high concentrations, with a reverse effect observed for abscisic acid (ABA) isisn.org. The activity of enzymes involved in nitrogen metabolism, such as asparagine synthetase, glutamine synthetase, nitrate reductase, and protease, generally decreased with increasing Asn concentrations isisn.org.
These findings indicate that exogenous L-asparagine can act as a biostimulant at certain concentrations, improving plant growth and nitrogen utilization efficiency, but can also be inhibitory at higher levels researchgate.netnih.govnih.govisisn.orgresearchgate.net.
Here is a table summarizing the effects of different exogenous L-Asparagine concentrations on Phaseolus vulgaris growth parameters:
| Exogenous Asn Concentration (mM) | Effect on Growth Parameters | Effect on Total Carbohydrates & Pigments | Effect on Amide N, Total N, Protein | Effect on Ammonia N, Peptide N, Soluble N | Effect on Growth Promoters | Effect on ABA | Effect on Enzyme Activity |
| 1 & 2 | Increased | Increased | Increased | Decreased | Increased | Decreased | Decreased |
| 3, 4 & 5 | Decreased | Decreased | Increased | Decreased | Decreased | Increased | Decreased |
Microbial Production of L-Asparaginase
Microorganisms are a significant source of L-asparaginase (L-ASNase), an enzyme that hydrolyzes L-asparagine into L-aspartic acid and ammonia bohrium.commdpi.comnih.govmdpi.com. Microbial production is favored over extraction from plants or animals due to easier upstream and downstream processing, facilitating industrial-scale production mdpi.comua.pt.
Various microbes, including bacteria, fungi, actinomycetes, yeasts, and microalgae, produce L-asparaginase mdpi.comnih.gov. These microbes have been isolated from diverse environments such as soil, water, marine sediment, and plants mdpi.com. Bacterial and fungal strains are extensively studied sources of this enzyme mdpi.com.
Key bacterial producers of L-asparaginase include Escherichia coli and Erwinia chrysanthemi, which are currently the main microbial agents for industrial-scale production in the pharmaceutical sector ua.ptnih.gov. Other bacterial sources include Pseudomonas fluorescens, Serratia marcescens, Erwinia carotovora, Proteus vulgaris, Bacillus licheniformis, and Bacillus sp. ua.ptnih.gov. Actinomycetes, known for antibiotic production, are also potential producers, with species like Streptomyces griseoluteus, Nocardia levis, and Streptomyces ginsengisoli reported ua.pt. L-asparaginase from actinomycetes is often extracellular, which is advantageous for production ua.pt.
Fungal genera such as Fusarium, Aspergillus, and Penicillium are common sources of L-asparaginase ua.ptnih.gov. Aspergillus oryzae and Aspergillus niger derived L-asparaginases are commercially approved for use in the food industry ua.ptnih.gov. Eukaryotic microorganisms like filamentous fungi and yeasts are also being investigated as sources due to potentially better compatibility with the human system compared to enzymes from prokaryotic sources, which can cause hypersensitivity and immune inactivation ua.ptnih.gov.
Microbial production of L-asparaginase is mainly carried out through submerged fermentation nih.gov. Factors such as the type and concentration of carbon and nitrogen sources, pH, aeration, temperature, and fermentation time significantly influence the process nih.gov. L-asparagine itself can stimulate the production of the enzyme in some strains, such as Streptomyces lacticiproducens .
Here is a table listing some microbial sources of L-Asparaginase:
| Microorganism Type | Examples of Genera/Species | Noted Characteristics/Applications |
| Bacteria | Escherichia coli, Erwinia chrysanthemi | Main industrial sources for pharmaceuticals ua.ptnih.gov |
| Bacteria | Pseudomonas sp., Serratia marcescens, Proteus vulgaris | Other bacterial producers mdpi.comua.ptnih.gov |
| Actinomycetes | Streptomyces sp., Nocardia levis | Potential producers, often extracellular enzyme ua.pt |
| Fungi | Aspergillus sp., Penicillium sp., Fusarium sp. | Common fungal sources ua.ptnih.gov |
| Fungi | Aspergillus oryzae, Aspergillus niger | Commercially approved for food industry ua.ptnih.gov |
L-Asparagine in Antibiotic Production
L-Asparagine monohydrate is considered a vital component in the production of certain antibiotics chinaaminoacid.com. It serves as a precursor for the biosynthesis of various antibiotic compounds chinaaminoacid.com. During the fermentation process used for antibiotic production, bacteria utilize L-Asparagine monohydrate as a nutrient source, converting it into essential building blocks for antibiotic synthesis chinaaminoacid.com. The presence of L-Asparagine monohydrate has also been found to enhance antibiotic production yields chinaaminoacid.com.
Examples of antibiotics that rely on L-Asparagine monohydrate for their production include Penicillin and its derivatives (such as amoxicillin (B794) and ampicillin), Cephalosporins, and aminoglycosides like Streptomycin chinaaminoacid.com. These antibiotics function through different mechanisms, such as inhibiting bacterial cell wall synthesis (Penicillins, Cephalosporins) or interfering with bacterial protein synthesis (aminoglycosides) chinaaminoacid.com.
Furthermore, L-asparagine itself, or compounds derived from it, have shown antimicrobial effects ekb.egresearchgate.net. The antibacterial activity of L-asparagine appears to be related to the formation of aspartate by bacterial asparaginase researchgate.net. It has been suggested that L-asparagine, when interacting with penicillin-binding proteins (PBPs), may contribute to bacterial cell wall disruption, similar to the action of lysozyme (B549824) researchgate.net. Studies have shown that L-asparagine can inhibit the growth of various Gram-positive and Gram-negative bacteria, including multi-drug resistant isolates, even at relatively low concentrations researchgate.net.
Here is a table listing examples of antibiotics whose production involves L-Asparagine:
| Antibiotic Class | Examples | Mechanism of Action |
| Penicillins | Penicillin, Amoxicillin, Ampicillin | Inhibits bacterial cell wall synthesis chinaaminoacid.com |
| Cephalosporins | Utilizes L-Asparagine as a precursor chinaaminoacid.com | |
| Aminoglycosides | Streptomycin | Interferes with bacterial protein synthesis chinaaminoacid.com |
Research Methodologies and Analytical Techniques
Quantification of L-Asparagine and its Metabolites
Accurate quantification of L-asparagine and its metabolites, such as L-aspartic acid and ammonia (B1221849), is essential for various research and clinical applications. Several techniques are employed for this purpose, each with its own advantages and limitations.
Chromatographic Techniques (HPLC, UPLC-MS/MS)
UPLC-MS/MS offers high selectivity and sensitivity, often requiring simpler sample preparation compared to HPLC with derivatization nih.gov. A UPLC-MS/MS method has been developed for quantifying L-aspartic acid and L-asparagine in human plasma, demonstrating acceptable accuracy and precision within a linear calibration range nih.govkoreamed.org. This method utilized protein precipitation for sample preparation and chromatographic separation on a HILIC column koreamed.orgscilit.com. Mass spectrometric analysis was performed in positive ion mode using multiple reaction monitoring (MRM) for quantification nih.gov. While UPLC-MS/MS is highly sensitive and accurate, accurate quantification of underivatized amino acids can still be challenging due to factors like poor retention on reversed-phase columns and matrix effects nih.gov.
Spectroscopic Methods
Spectroscopic methods are also utilized for the detection and analysis of L-asparagine. Surface-enhanced Raman scattering (SERS) spectroscopy has been applied to detect L-asparagine, with the aim of establishing a reliable biosensor for clinical applications researchgate.netspiedigitallibrary.org. Micro-Raman spectroscopy has been used for detailed studies of the vibrational spectra of L-asparagine adsorbed on aluminum foils researchgate.net. Fourier-transform infrared (FTIR) spectroscopy has been employed to investigate the molecular mechanisms of L-asparaginase catalysis, analyzing the spectra of asparagine during hydrolysis in buffer solutions and complex biological matrices mdpi.com. Circular Dichroism (CD) spectroscopy has been used to determine the catalytic parameters of L-asparaginase by detecting the difference in CD signaling between L-asparagine and L-aspartic acid during the enzymatic reaction nih.gov.
Colorimetric Assays (Nessler, AHA, Indooxine)
Colorimetric assays are traditional methods used for quantifying L-asparagine or, more commonly, the ammonia produced from its enzymatic hydrolysis by L-asparaginase. These methods typically involve a reaction with colorimetric reagents followed by spectrophotometric determination researchgate.netnih.gov.
The Nessler method is based on the reaction between ammonia, released from L-asparagine hydrolysis, and Nessler's reagent, which produces a yellow solution oup.com. This method has been adapted for plate reader-based protocols for measuring L-asparaginase activity oup.comresearchgate.net.
The L-aspartic acid β-hydroxamate (AHA) method involves the conversion of AHA by L-asparaginase into L-aspartic acid and hydroxylamine (B1172632). The hydroxylamine then reacts to produce a colored compound researchgate.netoup.com.
The indooxine method is also based on the enzymatic conversion of a substrate (like AHA) and subsequent reaction with a reagent (like 8-hydroxyquinoline) to produce a green indooxine dye oup.com.
While colorimetric methods are relatively simple and cost-effective, studies have shown that they can sometimes overestimate (Nessler) or underestimate (AHA and indooxine) L-asparaginase activity when compared to HPLC, which is considered more precise researchgate.netnih.gov. However, adapted plate reader-based indooxine and Nessler methods have shown strong correlation and small bias when used for fresh patient samples researchgate.net.
Enzymatic Assays
Enzymatic assays are widely used for the quantification of L-asparagine and the determination of L-asparaginase activity. These assays often couple the hydrolysis of L-asparagine by L-asparaginase to other enzymatic reactions that produce a detectable signal, such as the consumption or production of NADH, or the formation of a fluorophore or chromophore researchgate.netnih.govabcam.comlibios.frbioassaysys.com.
A common principle involves the hydrolysis of L-asparagine to L-aspartate and ammonia. The ammonia produced can then be quantified using various detection methods. Some assays utilize coupled enzymatic reactions where L-aspartate is converted to pyruvate, which subsequently reacts with a probe to form a detectable signal mdpi.comabcam.com. Fluorometric assays, for instance, can be highly sensitive and allow for the quantification of L-asparagine levels in biological fluids and cultured cells abcam.com. These assays often involve a series of coupled enzymatic reactions resulting in the formation of a stable fluorophore abcam.com.
Enzymatic assay kits are commercially available for the specific measurement of L-asparagine, L-glutamine, and ammonia, utilizing spectrophotometric detection based on absorbance changes libios.fr. These kits offer a convenient and rapid method for analysis in various sample types libios.fr.
Investigation of Enzyme Activity and Kinetics
Investigating the activity and kinetics of enzymes related to L-asparagine, particularly L-asparaginase and asparagine synthetase, is crucial for understanding their biological function and optimizing their applications.
Enzyme activity is typically measured by monitoring the rate of substrate consumption or product formation under defined conditions (e.g., pH, temperature, substrate concentration) nih.govinnovareacademics.in. Spectrophotometric and fluorometric methods are commonly used to quantify the products (e.g., ammonia, L-aspartate) or the change in concentration of coupled assay reagents mdpi.comnih.govbioassaysys.com.
Kinetic parameters, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax), are determined by measuring enzyme activity at varying substrate concentrations and analyzing the data using models like the Lineweaver-Burk plot innovareacademics.in. These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency innovareacademics.in. Studies have investigated the kinetic parameters of L-asparaginase from various sources under different conditions, including varying pH, temperature, and buffer systems nih.govinnovareacademics.infrontiersin.org.
Techniques like Isothermal Titration Calorimetry (ITC) have also been used to measure the reaction heat when L-asparagine is enzymatically converted to L-aspartate, providing thermodynamic insights into the enzymatic activity acs.org.
Genetic and Molecular Approaches in L-Asparagine Research
Genetic and molecular approaches play a significant role in understanding the regulation of L-asparagine metabolism and in developing improved enzymes for therapeutic and industrial applications.
These approaches include the study of asparagine synthetase genes and their expression frontiersin.org. Genetic engineering techniques are employed for the heterologous expression of L-asparaginase in various host microorganisms to improve enzyme production mdpi.comfrontiersin.org. This involves optimizing gene expression through strategies like codon usage optimization, the use of synthetic promoters, and the regulation of transcription and translation frontiersin.org.
Molecular tools and strain engineering are utilized to enhance enzyme production and modify enzyme properties frontiersin.org. Rational design methods, based on predicting and modifying enzyme structures, have been used to overcome issues like high immunogenicity, poor stability, and undesirable substrate specificity (e.g., glutaminase (B10826351) activity) mdpi.combohrium.comnih.gov. Site-directed mutagenesis is a key technique used to introduce specific amino acid substitutions to alter enzyme characteristics, such as decreasing glutaminase activity or improving efficacy against cancer cells nih.gov.
Co-expression of chaperones and optimizing conditions for disulfide bond formation are some of the genetic engineering approaches used to improve the solubility and proper folding of recombinant L-asparaginase nih.gov. Fusion tags can also be used to enhance protein solubility and facilitate purification nih.gov.
Molecular analysis of L-asparaginases aims to clarify their mechanisms of action and optimize their pharmacological functions bohrium.comnih.gov. Techniques like gene editing and de novo protein design are being explored to minimize immunogenicity and introduce new functions bohrium.com.
Metabolomics and Proteomics in L-Asparagine Studies
Metabolomics and proteomics play crucial roles in elucidating the complex involvement of L-asparagine in cellular processes and disease states. Metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, or tissues, provides insights into the metabolic pathways involving L-asparagine. Proteomics, the large-scale study of proteins, helps identify enzymes and transporters related to L-asparagine synthesis, degradation, and transport, as well as how cellular protein profiles change in response to altered L-asparagine levels.
Targeted metabolomic analysis using techniques like Ultra-High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UHPLC-MS/MS) allows for the sensitive and accurate quantification of L-asparagine and related metabolites in various biological samples. creative-proteomics.comfrontiersin.org This approach can analyze the content and activity level of L-asparagine and related threonine metabolites, simplifying sample analysis without derivatization and improving detection sensitivity. creative-proteomics.com Metabolomic profiling has been used to study the effects of asparagine deprivation in cell culture models, revealing disruptions across a wide range of metabolites, including significant decreases in TCA cycle intermediates and anaplerotic substrates in cells deficient in asparagine synthetase (ASNS) when deprived of L-asparagine. nih.govresearchgate.net Studies have identified pantothenate, phenylalanine, and aspartate as potential biomarkers of asparagine deprivation in both normal and ASNS-deficient cells. nih.govresearchgate.net
In the context of cancer research, metabolomic analysis has shown that asparagine is enriched in certain aggressive tumor types, such as dedifferentiated liposarcoma compared to well-differentiated liposarcoma. mdpi.com Metabolomic studies have also investigated the link between asparagine metabolism and cancer prognosis, with findings suggesting a correlation between increased asparagine synthesis and poorer outcomes in specific cancer types and patient demographics. medrxiv.org
Proteomic analysis complements metabolomics by providing information on the protein machinery involved in asparagine metabolism. Comparative proteomic analysis has been used to study how changes in asparagine content might affect protein composition. For instance, studies on Plasmodium parasites have shown a bias in the asparagine content of certain proteins, suggesting a link between asparagine availability and protein synthesis or stability in these organisms. researchgate.netbiorxiv.org Mass spectrometric analysis, a key technique in proteomics, is also employed to study modifications to asparagine residues within proteins, such as deamidation, which can impact protein structure and function. nih.gov
Here is a table summarizing some findings from metabolomics studies related to L-asparagine:
| Study Context | Method Used | Key Findings Related to L-Asparagine | Source |
| Asparagine Synthetase Deficiency | Metabolomics (GC-MS) | Asparagine deprivation disrupts a wide range of metabolites; decreases in TCA cycle intermediates and anaplerotic substrates. | nih.govresearchgate.net |
| Oral Squamous Cell Carcinoma (OSCC) | Targeted Metabolomics (UHPLC-MS/MS) | L-asparagine significantly upregulated in perineural invasion-positive samples; identified as a potential biomarker. | frontiersin.org |
| Liposarcoma (WD vs. DD) | Metabolomics (LC-MS) | Asparagine enriched in dedifferentiated liposarcoma compared to well-differentiated liposarcoma. | mdpi.com |
| Colorectal Cancer | Untargeted Metabolomics | Increased asparagine synthesis associated with poorer prognosis in female patients; sex-specific differences observed. | medrxiv.org |
| Response to L-Asparaginase in Cells | Targeted Metabolomics (LC-MS/MS) | Inhibition of cell metabolism by L-asparaginase more closely associated with glutamine concentration than asparagine concentration. | researchgate.netnih.gov |
In vitro and In vivo Model Systems
Research on L-asparagine extensively utilizes both in vitro (cell culture) and in vivo (animal) model systems to investigate its biological functions, metabolic pathways, and the effects of interventions targeting asparagine levels.
In vitro cell culture models are fundamental for studying the cellular requirements for L-asparagine and the impact of its depletion. L-asparagine is a common supplement in cell culture media, such as MEM non-essential amino acids solution and DMEM, to support cell growth. sigmaaldrich.commpbio.comcyagen.com Certain cell types, particularly some leukemic cells and NK/T cell lymphoma cells, are deficient in ASNS and thus rely on exogenous L-asparagine for survival, making them particularly sensitive to L-asparagine deprivation. sigmaaldrich.comtaylorfrancis.com Cell lines derived from human T-lymphocytes have been shown to require exogenous L-asparagine for growth, while certain B-cell lines are L-asparagine independent. nih.gov These cell lines serve as valuable in vitro models for studying the differential dependence on L-asparagine and the effects of L-asparaginase. nih.gov Cell culture models, including lymphoblastoids and fibroblasts with ASNS mutations, are used to study the metabolic consequences of asparagine deprivation in genetic disorders like Asparagine Synthetase Deficiency (ASNSD). nih.govresearchgate.net Human umbilical vein endothelial cells (HUVEC) and chronic myelogenous leukemia cells (K562) are used as in vitro models to investigate the cytotoxicity and mechanism of action of L-asparaginase and related nanomaterials. acs.org In vitro models of T cell-dependent B cell activation are employed to characterize the immunologic and metabolic consequences of L-asparagine exposure on non-malignant B cells. ashpublications.org
In vivo animal models, primarily mice, are crucial for studying the systemic effects of L-asparagine modulation and evaluating the efficacy and pharmacodynamics of L-asparaginase. Mouse models, such as the subcutaneous Gardner 6C3HED lymphosarcoma model and NOD.Cg-PRKDCscidIL2RGtm1Wjl (NSG) mouse model, are used in acute lymphoblastic leukemia (ALL) research to study the effects of L-asparaginase treatment. medchemexpress.commedchemexpress.com These models allow for the assessment of L-asparagine depletion in plasma and the evaluation of the enzyme's half-life. medchemexpress.commedchemexpress.com In vivo studies in mice have demonstrated that L-asparaginase can cause a durable antitumor response in acute leukemia models. nih.gov Furthermore, mouse models are used to assess the pharmacodynamics of L-asparaginase, including the measurement of asparagine, aspartic acid, glutamine, and glutamic acid levels in whole blood using sensitive analytical methods like LC-MS/MS. nih.govmdpi.comresearchgate.net Animal models are also utilized to evaluate the cytotoxicity and immunogenic properties of L-asparaginase extracted from different sources. latamjpharm.org Studies using murine xenograft models help assess the effects of targeting asparagine metabolism on tumor growth and signaling pathways in solid tumors like liposarcoma. mdpi.com
The combination of in vitro and in vivo approaches provides a comprehensive understanding of L-asparagine's role in health and disease. For example, in vitro assays using leukemia cells have shown a correlation with in vivo sensitivity to L-asparaginase in patients with ALL, suggesting the predictive value of these cell culture models. researchgate.net
Biosensor Development for L-Asparagine Detection
The development of biosensors for L-asparagine detection is an active area of research, driven by the need for rapid, sensitive, and specific methods for monitoring L-asparagine levels in various contexts, including clinical diagnostics and food analysis. Biosensors offer advantages over traditional methods like chromatography and spectroscopy, which can be time-consuming and require specialized labor. nih.govmdpi.com
L-asparaginase (ASNase) is a key enzyme in the design of L-asparagine biosensors. These biosensors typically exploit the enzyme's catalytic activity, which hydrolyzes L-asparagine into L-aspartic acid and ammonia. mdpi.comresearchgate.netencyclopedia.pub The detection principle often relies on measuring the products of this reaction, particularly the change in pH due to ammonia production or the direct detection of ammonium (B1175870) ions. mdpi.comresearchgate.net
Various detection methodologies and transducer types have been employed in the development of L-asparagine biosensors:
Colorimetric Biosensors: These are commonly based on the pH change resulting from ammonia production, often utilizing a pH indicator like phenol (B47542) red, which changes color in response to the pH shift. mdpi.comresearchgate.nettandfonline.com The color variation can be measured spectrophotometrically or observed visually. researchgate.nettandfonline.com
Electrochemical Biosensors: These biosensors utilize electrodes to detect the products of the enzymatic reaction. Examples include ammonium-selective electrodes that measure the change in ammonium ion concentration. nih.govmdpi.comresearchgate.net Conductometric biosensors have also been developed. bohrium.com
Fluorescent Biosensors: Ratiometric fluorescent biosensors have been developed using membranes incorporating enzymes like asparaginase (B612624) and a fluorescent indicator that responds to ammonia. nih.govbohrium.com The ratio of fluorescence intensities at different wavelengths changes proportionally to the L-asparagine concentration. nih.govbohrium.com
Other Biosensor Types: Miniaturized fiber optic biosensors and nanoparticle-based electrochemical biosensors have also been explored for L-asparagine detection. nih.govbohrium.com
Enzyme immobilization is a critical aspect of biosensor development to ensure the stability and reusability of the biocomponent (asparaginase). Common immobilization methods include physical adsorption, covalent binding, and entrapment within matrices like ethyl cellulose, hydrogel polyurethane, calcium alginate beads, nitrocellulose membranes, or silicon gel. nih.govmdpi.comresearchgate.nettandfonline.combohrium.com The choice of immobilization method can influence the biosensor's response time, detection limit, and stability. researchgate.nettandfonline.com
L-asparagine biosensors have demonstrated potential for monitoring L-asparagine levels in biological fluids like blood serum, particularly in the context of acute lymphoblastic leukemia (ALL) where monitoring asparagine depletion is important. taylorfrancis.commdpi.comresearchgate.nettandfonline.comijpsr.com They are also being explored for applications in the food industry to analyze asparagine content. mdpi.comresearchgate.net
Here is a table summarizing some examples of L-asparagine biosensors and their characteristics:
| Biosensor Type | Enzyme Used | Immobilization Method(s) | Detection Principle | Detection Limit (L-Asparagine) | Application Area(s) | Source |
| Ratiometric Fluorescent | Asparaginase | Entrapment in Ethyl Cellulose/Hydrogel PU | Fluorescence change based on ammonia | 0.074 ± 0.0023 mM | Blood, Urine, Fermentation | nih.govbohrium.com |
| Electrochemical (Ammonia-selective electrode) | Asparaginase | Immobilization in front of electrode | Measurement of ammonium ions | 6 x 10-5 M | L-Asparagine monitoring | researchgate.net |
| Colorimetric | Asparaginase | Calcium alginate beads, Nitrocellulose membrane, Silicon gel | Color change based on pH (ammonia) | 10-10–10-1 M (Silicon gel) | Leukemia serum, Food | mdpi.comtandfonline.com |
| Electrochemical (Nanoparticle-based) | Asparaginase | Not specified in detail | Modified ammonium ion-sensing electrode | Not specified | Asparagine detection | bohrium.com |
The development of L-asparaginase-based biosensors continues to advance, with ongoing efforts to improve their sensitivity, selectivity, stability, and response time for various analytical applications.
Q & A
Basic: What experimental methods are used to determine the optimal substrate concentration of L-asparagine for microbial enzyme production?
Answer:
Optimal substrate concentrations are typically determined through dose-response experiments combined with statistical designs like Plackett-Burman (PB) screening ( ). For example:
- In L-asparaginase production, PB designs screen variables (e.g., L-asparagine, NaCl, MgSO₄) at high/low levels across multiple experimental runs (Table 1 in ).
- Response Surface Methodology (RSM) refines these variables via Central Composite Design (CCD), modeling interactions between factors (e.g., L-asparagine concentration vs. pH/temperature) to predict maximum enzyme activity ( ).
- Validation involves comparing predicted vs. experimental yields (e.g., 45.04 ± 0.42 U/mL predicted vs. 45.59 ± 0.36 U/mL observed) .
Advanced: How can researchers resolve contradictions in reported optimal L-asparagine concentrations across studies?
Answer:
Contradictions often arise from strain-specific metabolic requirements or experimental design differences. To address this:
- Replicate key variables : For instance, Bacillus licheniformis showed optimal activity at 11.50 g/L L-asparagine ( ), while symbiont bacteria of red algae required 8 g/L (). Differences may stem from nitrogen metabolism or fermentation conditions (e.g., incubation time, pH).
- Cross-validate with ANOVA : Assess statistical significance (p < 0.05) of factors like L-asparagine concentration using ANOVA tables ( ).
- Control auxiliary variables : Buffer concentration (e.g., Na₂HPO₄) and carbon sources (e.g., glucose) critically influence enzyme activity, even when L-asparagine is present ().
Basic: How is L-asparaginase activity quantified in microbial cultures?
Answer:
The Nesslerization method is widely used to estimate ammonia liberation, a byproduct of L-asparagine hydrolysis (). Steps include:
Sample collection : Crude periplasmic fractions are extracted at intervals (e.g., 24–72 hours).
Ammonia detection : Nessler’s reagent reacts with NH₃ to form a yellow-brown complex, measured spectrophotometrically at 450 nm.
Activity calculation : One unit (U) of enzyme activity is defined as µmol NH₃ liberated per minute under standardized conditions ().
Advanced: What methodologies are employed to model crystallization kinetics of L-asparagine?
Answer:
Online microscopy and population balance equations are key:
- Suspensions are withdrawn from crystallizers and analyzed in flow-through cells to measure crystal growth rates (Figure 3 in ).
- Kinetic parameters (e.g., growth rates in pure vs. racemic L-asparagine solutions) are integrated into models to optimize crystallization processes ( ).
- Temperature and solvent composition (e.g., aqueous ionic liquids) significantly affect viscosity coefficients (Tables 9–10 in ), which must be incorporated into thermodynamic models.
Basic: Why is L-asparagine supplementation critical in certain mammalian cell cultures?
Answer:
Cells deficient in L-asparagine synthetase (ASNS) , such as leukemic or CHO cells, require exogenous L-asparagine for survival and bioproduct synthesis (). Methodological considerations:
- Ratio optimization : Co-supplementation with glutamine or cysteine enhances antibody production in CHO cultures by 85% ().
- Media design : L-asparagine is included in MEM and DMEM formulations for primary cell lines (e.g., human airway epithelial cells) to maintain metabolic flux.
Advanced: How do green solvent systems impact the physicochemical behavior of L-asparagine?
Answer:
Studies in aqueous ionic liquid (IL) solutions reveal solvent-dependent viscosity and solvation effects:
- Viscosity coefficients (A/B) : Derived from linear least-square analysis of (ηr−1)/√m vs. √m plots at 298.15–308.15 K (Tables 9–10, ).
- Temperature dependence : B-coefficients decrease with rising temperature, indicating reduced solute-solvent interactions (Figure 4 in ).
- Solvent polarity : Polar solvents stabilize zwitterionic L-asparagine structures, affecting crystallization kinetics ( ).
Basic: What statistical tools are used to validate predictive models in L-asparagine research?
Answer:
ANOVA and regression analysis are standard:
- For CCD-RSM models, p-values < 0.05 confirm factor significance (e.g., L-asparagine: p < 0.0001 in ).
- Polynomial equations (e.g., Y = β₀ + ΣβᵢXᵢ + ΣβᵢⱼXᵢXⱼ) quantify variable interactions ( ).
- Model adequacy is verified by comparing predicted vs. experimental yields (e.g., ±0.42 U/mL error in ).
Advanced: How can researchers address variability in L-asparaginase activity across experimental replicates?
Answer:
Variability arises from periplasmic extraction efficiency or microbial growth phase. Mitigation strategies:
- Standardized extraction protocols : Use lysozyme treatment and osmotic shock for consistent periplasmic fraction isolation ().
- Growth phase synchronization : Monitor OD660 nm to harvest cells during exponential growth ().
- Error analysis : Report confidence intervals (e.g., 45.59 ± 0.36 U/mL) and use t-tests to assess significance ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
